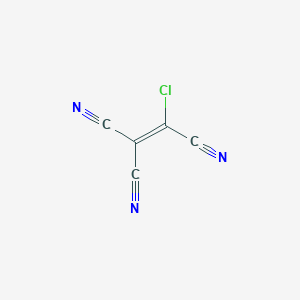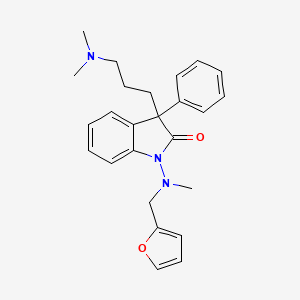![molecular formula C19H44N2OSi2 B14693819 N,N'-Bis[3-(triethylsilyl)propyl]urea CAS No. 24599-75-5](/img/structure/B14693819.png)
N,N'-Bis[3-(triethylsilyl)propyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-Bis[3-(triethylsilyl)propyl]urea is a chemical compound known for its unique properties and applications in various fields. It is a silane coupling agent that can form durable bonds between organic and inorganic materials, making it valuable in creating composite materials with enhanced properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis[3-(triethylsilyl)propyl]urea typically involves the reaction of 3-(triethylsilyl)propylamine with urea under controlled conditions. The reaction is carried out in an organic solvent, such as methanol, and requires precise temperature and pressure control to ensure high yield and purity .
Industrial Production Methods
Industrial production of N,N’-Bis[3-(triethylsilyl)propyl]urea follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to maintain consistency and quality. The final product is often purified through distillation or recrystallization to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
N,N’-Bis[3-(triethylsilyl)propyl]urea undergoes various chemical reactions, including:
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of silanol groups.
Condensation: It can undergo condensation reactions with other silane compounds, forming siloxane bonds.
Substitution: The triethylsilyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in reactions with N,N’-Bis[3-(triethylsilyl)propyl]urea include water, alcohols, and other silane compounds. The reactions typically occur under mild conditions, such as room temperature and atmospheric pressure, but may require catalysts to enhance the reaction rate .
Major Products Formed
The major products formed from reactions involving N,N’-Bis[3-(triethylsilyl)propyl]urea include silanol derivatives, siloxane polymers, and various substituted silane compounds .
Scientific Research Applications
N,N’-Bis[3-(triethylsilyl)propyl]urea has a wide range of applications in scientific research, including:
Chemistry: It is used as a coupling agent to improve the adhesion between different materials, such as polymers and inorganic fillers.
Biology: The compound is employed in the modification of biomaterials to enhance their compatibility and functionality.
Medicine: It is investigated for its potential use in drug delivery systems and medical implants due to its biocompatibility.
Mechanism of Action
The mechanism of action of N,N’-Bis[3-(triethylsilyl)propyl]urea involves the formation of strong covalent bonds between its silane groups and the surface of inorganic materials. This bonding enhances the adhesion and compatibility of the materials, leading to improved mechanical properties and stability. The compound can also interact with organic materials through hydrogen bonding and van der Waals forces, further enhancing its effectiveness .
Comparison with Similar Compounds
Similar Compounds
N,N’-Bis(3-trimethoxysilylpropyl)urea: Similar in structure but with trimethoxysilyl groups instead of triethylsilyl groups.
Bis[3-(triethoxysilyl)propyl]tetrasulfide: Contains tetrasulfide groups, used as a crosslinking agent in rubber production.
Uniqueness
N,N’-Bis[3-(triethylsilyl)propyl]urea is unique due to its triethylsilyl groups, which provide specific reactivity and compatibility with various materials. This makes it particularly valuable in applications requiring strong adhesion and enhanced mechanical properties .
Properties
CAS No. |
24599-75-5 |
|---|---|
Molecular Formula |
C19H44N2OSi2 |
Molecular Weight |
372.7 g/mol |
IUPAC Name |
1,3-bis(3-triethylsilylpropyl)urea |
InChI |
InChI=1S/C19H44N2OSi2/c1-7-23(8-2,9-3)17-13-15-20-19(22)21-16-14-18-24(10-4,11-5)12-6/h7-18H2,1-6H3,(H2,20,21,22) |
InChI Key |
NACSAVTUYPWVCE-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](CC)(CC)CCCNC(=O)NCCC[Si](CC)(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


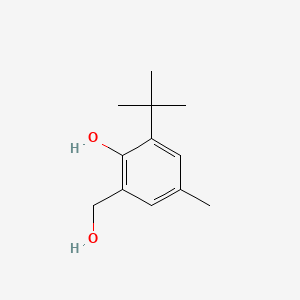
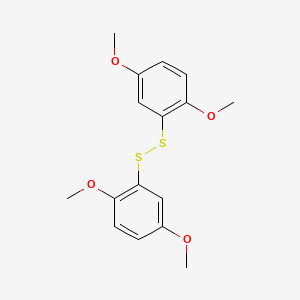

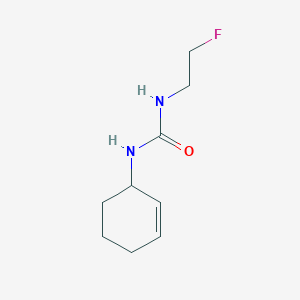
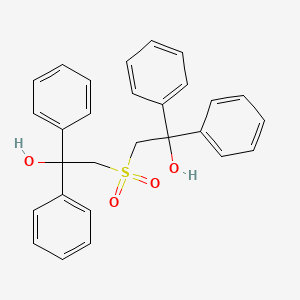
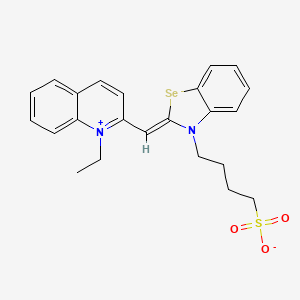
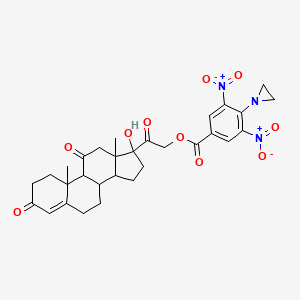
![Benzene, 1,1'-[ethylidenebis(seleno)]bis-](/img/structure/B14693783.png)
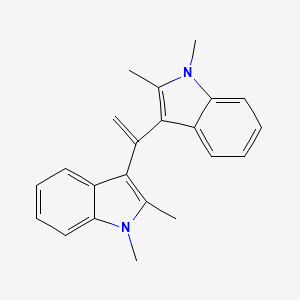
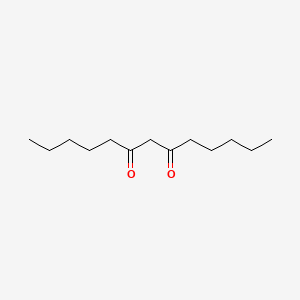
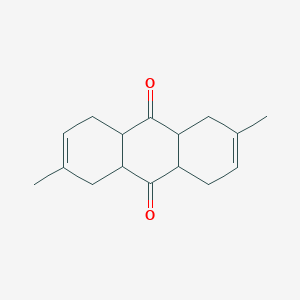
![3-Phenyl-8-propanoyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione](/img/structure/B14693798.png)
